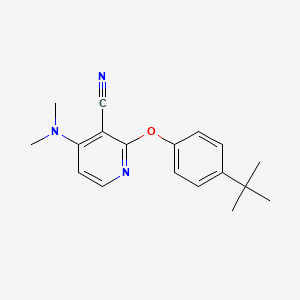

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-18(2,3)13-6-8-14(9-7-13)22-17-15(12-19)16(21(4)5)10-11-20-17/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECTTYWBFIVMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile typically involves multiple steps, including condensation and alkylation reactions. One common method starts with the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenoxy radicals.

Reduction: Reduction reactions can modify the nitrile group.

Substitution: The phenoxy and dimethylamino groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a building block in synthesizing complex molecules, studied for its potential biological activity and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications. It is also used to develop new materials and chemical processes.

The compound shows promise in medicinal chemistry because of its structural features and biological activity. The pyridine ring is substituted with a tert-butylphenoxy group, a dimethylamino group, and a carbonitrile functional group. The carbonitrile and dimethylamino groups enhance its potential for nucleophilic and electrophilic reactions, making it a target for biological studies. Its biological activity involves interaction with biological targets, including enzymes and receptors. The dimethylamino group enhances binding affinity, while the phenoxy group facilitates interactions with hydrophobic sites on proteins.

Interaction Studies

Studies have focused on the binding affinities of this compound with specific enzymes, with molecular docking studies showing a high affinity for targets like dihydrofolate reductase (DHFR), which is critical in the metabolism of folate in pathogens like Plasmodium falciparum.

Antimicrobial Activity

In vitro studies have shown that this compound has antimicrobial properties against bacterial strains, effectively inhibiting Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Antiparasitic Activity

The compound's effectiveness against Plasmodium falciparum has been highlighted in studies. Derivatives of similar structures were synthesized and tested for their inhibitory activity against PfDHFR, showing IC50 values ranging from 1.3 to 243 nM for wild-type strains. Modifications to the structure can enhance biological activity.

Chemical Reactions

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes oxidation, reduction, and substitution reactions. It can be oxidized to form phenoxy radicals, while reduction reactions can modify the nitrile group. The phenoxy and dimethylamino groups can participate in substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mecanismo De Acción

The mechanism of action of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy and dimethylamino groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural and Physicochemical Properties

Key Substituent Effects:

- Dimethylamino Group: This electron-donating group may increase basicity and influence electronic properties of the pyridine ring, affecting reactivity in synthetic or biological contexts .

Molecular Weight and Formula Comparison:

Cytotoxic Activity:

- : Pyridine derivatives such as 7a and 8b (IC₅₀: 43.7–52.6 mg/mL) exhibit moderate cytotoxicity against HepG2 and HCT116 cell lines.

Substituent-Driven Property Modifications

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity in biological targets compared to smaller substituents (e.g., methyl or methoxy groups) .

- Electronic Effects: The dimethylamino group’s electron-donating nature could stabilize charge-transfer interactions, a property exploited in photoinitiating systems (as seen in ’s diphenyl-pyridine derivatives) .

Actividad Biológica

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a synthetic organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a pyridine ring substituted with a tert-butylphenoxy group, a dimethylamino group, and a carbonitrile functional group, with the molecular formula C₁₈H₂₁N₃O and a molecular weight of approximately 297.38 g/mol .

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and biological interactions. The presence of the carbonitrile and dimethylamino groups enhances its potential for nucleophilic and electrophilic reactions, making it an interesting target for biological studies .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O |

| Molecular Weight | 297.38 g/mol |

| IUPAC Name | 2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |

The biological activity of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile primarily involves its interaction with various biological targets, including enzymes and receptors. The dimethylamino group plays a crucial role in enhancing binding affinity, while the phenoxy group may facilitate interactions with hydrophobic sites on proteins .

Interaction Studies

Recent studies have focused on the binding affinities of this compound with specific enzymes, revealing promising results in inhibiting key biological pathways. For instance, molecular docking studies indicate high affinity for targets such as dihydrofolate reductase (DHFR), which is critical in the metabolism of folate in pathogens like Plasmodium falciparum .

Antimicrobial Activity

In vitro studies have demonstrated that 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile exhibits antimicrobial properties against various bacterial strains. For example, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antiparasitic Activity

The compound's efficacy against Plasmodium falciparum has been highlighted in several studies. In one study, derivatives of similar structures were synthesized and tested for their inhibitory activity against PfDHFR, showing IC50 values ranging from 1.3 to 243 nM for wild-type strains . This indicates that modifications to the structure can enhance biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that while many share common features, the unique combination of functional groups in 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile allows for distinct biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Dimethylaminopyridine | Dimethylamino on pyridine | Catalytic role in acylation reactions |

| 2-Amino-5-nitropyridine | Amino and nitro groups | Varies significantly from carbonitriles |

| 4-Arylthieno[2,3-b]pyridine | Heterocyclic structure | Strong antiparasitic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.